Nootkatone chemical structure and stereoisomers
Nootkatone chemical structure and stereoisomers
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Nootkatone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nootkatone, a bicyclic sesquiterpenoid ketone, is a compound of significant interest in the flavor, fragrance, and pharmaceutical industries. Primarily known as the characteristic aroma compound of grapefruit, it also possesses notable insecticidal and repellent properties. This technical guide provides a comprehensive overview of the chemical structure of nootkatone, its stereoisomers, and the distinct properties associated with each. Detailed experimental protocols for its synthesis, separation, and structural characterization are provided to support research and development efforts.
Chemical Structure
Nootkatone is a member of the eremophilane class of sesquiterpenoids. Its structure is characterized by a decalinenone core with three chiral centers, which give rise to multiple stereoisomers.
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Molecular Formula : C₁₅H₂₂O[1]
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Systematic IUPAC Name :
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( +)-Nootkatone : (4R,4aS,6R)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one[1]
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( -)-Nootkatone : (4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
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The molecule contains an α,β-unsaturated ketone functional group, which is a key feature for its reactivity and biological activity. The absolute configuration of the naturally occurring and most commercially relevant isomer, (+)-nootkatone, has been definitively established.
Stereoisomers of Nootkatone
Nootkatone possesses three stereocenters, theoretically allowing for eight possible stereoisomers (four pairs of enantiomers). However, the most well-characterized and significant are the enantiomeric pair: (+)-nootkatone and (-)-nootkatone. These enantiomers exhibit identical physical properties such as melting point and boiling point but differ in their interaction with plane-polarized light and, critically, in their sensory and biological properties.
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Caption: Relationship between (+)-Valencene and the Nootkatone enantiomers.
Quantitative Data Summary
The distinct properties of nootkatone enantiomers are evident in their sensory perception thresholds and optical activity.
| Property | (+)-Nootkatone | (-)-Nootkatone | Reference |
| Odor Profile | Strong, characteristic grapefruit | Weak, woody, spicy, no grapefruit character | Leffingwell, J.C. |
| Odor Threshold | ~800 ppb | ~600,000 ppb | Leffingwell, J.C. |
| Taste Profile | Grapefruit character, bitter | Bitter, sour, no flavor impression | Leffingwell, J.C. |
| Taste Threshold | ~0.3 ppm | ~40 ppm | Leffingwell, J.C. |
| Specific Rotation ([α]D) | +195.5° (c=1.5 in CHCl₃) | -195.5° (inferred) | [3] |
Experimental Protocols
Synthesis of (+)-Nootkatone via Biocatalytic Oxidation of (+)-Valencene
This protocol outlines a method for the synthesis of (+)-nootkatone utilizing a P450 monooxygenase enzyme, which offers high selectivity and avoids harsh chemical oxidants.
Materials:
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(+)-Valencene (substrate)
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P450 BM3 enzyme variant or similar cytochrome P450 monooxygenase
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Glucose monohydrate
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Dipotassium phosphate (K₂HPO₄)
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Monopotassium phosphate (KH₂PO₄)
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Nicotinamide adenine dinucleotide phosphate (NADP+)
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Glucose dehydrogenase (GDH)
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Purified water
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Ethyl acetate (for extraction)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and ethyl acetate (for chromatography)
Procedure:
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Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.6-7.8) by dissolving K₂HPO₄ and KH₂PO₄ in purified water.
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Reaction Mixture Assembly: In a temperature-controlled reactor, combine the phosphate buffer with enzyme co-factors and support agents: glucose monohydrate, NADP+, and GDH.[4]
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Enzyme Addition: Introduce the P450 enzyme solution to the reaction mixture. A typical enzyme concentration is around 1.5 µmol/L.[4]
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Substrate Addition: Add (+)-valencene to the reaction mixture almost immediately to prevent potential loss of enzyme activity. A starting substrate concentration of approximately 6 mmol/L is recommended.[4]
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Reaction Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation for a period of 48-96 hours. Monitor the reaction progress using GC-MS.[5] The reaction proceeds via the formation of nootkatol isomers, which are then further oxidized to nootkatone.[4]
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Extraction: Upon completion, extract the reaction mixture with an equal volume of ethyl acetate three times. Combine the organic layers.
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Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to isolate pure (+)-nootkatone.
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Caption: Biocatalytic synthesis workflow of (+)-Nootkatone from (+)-Valencene.
Chiral HPLC Method for Enantiomeric Separation
Direct separation of nootkatone enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds. This protocol describes a general strategy for developing a suitable HPLC method.
Instrumentation and Materials:
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High-Performance Liquid Chromatography (HPLC) system with UV detector
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Chiral Stationary Phase (CSP) column (e.g., Chiralpak® AD-H or Chiralcel® OD-H, polysaccharide-based)
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Mobile phase solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol
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Racemic nootkatone standard
Method Development Strategy:
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Initial Column Screening: Screen both Chiralpak AD-H and Chiralcel OD-H columns, as they often show different selectivities.
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Mobile Phase Selection (Normal Phase):
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Start with a mobile phase of n-hexane/IPA (90:10, v/v) at a flow rate of 1.0 mL/min.
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Monitor the separation at a wavelength of 238 nm, corresponding to the π→π* transition of the enone chromophore.
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If separation is poor, systematically vary the percentage of the alcohol modifier (IPA or ethanol) from 2% to 20%.
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For basic compounds, adding 0.1% diethylamine can improve peak shape. For acidic compounds, 0.1% trifluoroacetic acid may be used.[6]
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Optimization:
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Once partial separation is achieved, optimize the resolution (Rs > 1.5) by fine-tuning the mobile phase composition.
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Adjust the flow rate (e.g., 0.5 to 1.5 mL/min) to balance analysis time and resolution.
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Ensure the column temperature is stable and recorded (e.g., 25°C).
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Method Validation: Validate the final method for linearity, precision, accuracy, and limit of quantification according to standard guidelines.
Structural Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure and purity of the isolated nootkatone.
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
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¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key expected signals for nootkatone include a singlet for the vinylic proton (~5.80 ppm), two distinct signals for the exocyclic methylene protons (~4.78 ppm), and singlets/doublets for the methyl groups.
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¹³C NMR: Acquire the carbon NMR spectrum. Expect signals for the ketone carbonyl (~199 ppm), olefinic carbons, and aliphatic carbons.
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2D NMR: If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations and unambiguously assign the structure.
B. X-ray Crystallography for Absolute Configuration: Determining the absolute configuration of a chiral molecule is definitively achieved via single-crystal X-ray diffraction. As nootkatone is often a crystalline solid or can be derivatized into one, this method is applicable. The absolute configuration of (+)-nootkatone was inferred from the analysis of a dibromo derivative.
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Crystal Growth: Grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions) from a pure sample. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling.
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Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.
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Structure Solution and Refinement: The diffraction data (intensities and positions of reflections) are processed to generate an electron density map of the unit cell. From this map, the atomic positions are determined.
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Absolute Configuration Determination: To determine the absolute configuration of a light-atom molecule, the anomalous dispersion effect is measured. This is often enhanced by using a heavy-atom derivative (as was done with the dibromo-nootkatone) or by using a specific X-ray wavelength (e.g., from a copper source) that maximizes the anomalous scattering of an atom like oxygen. The Flack parameter is calculated during refinement; a value close to 0 indicates the correct absolute configuration has been assigned.
Mechanism of Action and Biological Activity
Nootkatone is recognized as an effective insect repellent and insecticide.[7] Its mechanism of action is distinct from many common insecticides like pyrethroids.[8] Research suggests that nootkatone acts as an antagonist of GABA-gated chloride channels in insects.[8] This mode of action is similar to that of picrotoxinin. Additionally, some studies suggest it may activate octopamine receptors in arthropods, leading to fatal spasms. This unique mechanism makes it a promising candidate for managing insects that have developed resistance to other pesticides. While most studies focus on the naturally occurring (+)-nootkatone, derivatives of the nootkatone structure have been shown to possess potent insecticidal and antimicrobial activities.[9][10]
References
- 1. Nootkatone - Wikipedia [en.wikipedia.org]
- 2. ScenTree - Nootkatone (CAS N° 4674-50-4) [scentree.co]
- 3. (+)-Nootkatone | C15H22O | CID 1268142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A kinetic study of biotransformation from valencene to nootkatone in an oscillatory baffled reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6200786B1 - Process for the preparation of nootkatone by laccase catalysis - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Novel Insect Antifeedant and Ixodicidal Nootkatone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of action and toxicological effects of the sesquiterpenoid, nootkatone, in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
